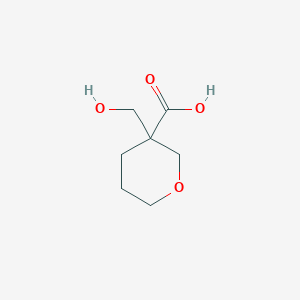
3-(Hydroxymethyl)oxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)oxane-3-carboxylic acid is a chemical compound with the molecular formula C5H8O4 It features a six-membered oxane ring with a hydroxymethyl group and a carboxylic acid group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)oxane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a hydroxy acid precursor. This process can be catalyzed by acids or bases under controlled conditions to form the oxane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in a dicarboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming a diol derivative.
Substitution: The hydroxymethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
3-(Hydroxymethyl)oxane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)oxane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)oxetane-3-carboxylic acid: Similar structure but with a four-membered oxetane ring instead of a six-membered oxane ring.
3-Hydroxypropionic acid: Lacks the oxane ring but has similar functional groups.
2-Methyleneoxetanes: Contains a methylene group and a four-membered oxetane ring
Uniqueness
3-(Hydroxymethyl)oxane-3-carboxylic acid is unique due to its six-membered oxane ring, which imparts distinct chemical properties and reactivity compared to its four-membered oxetane analogs.
Properties
CAS No. |
1417344-58-1 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-4-7(6(9)10)2-1-3-11-5-7/h8H,1-5H2,(H,9,10) |
InChI Key |
OAZPKHIANXUHBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



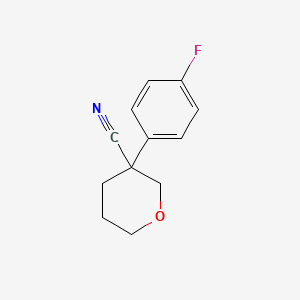
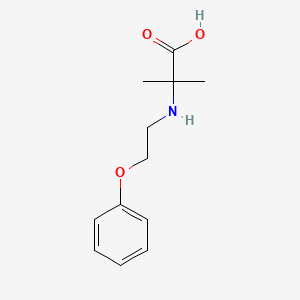
![3-[(Hex-5-en-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13262035.png)
![3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13262043.png)


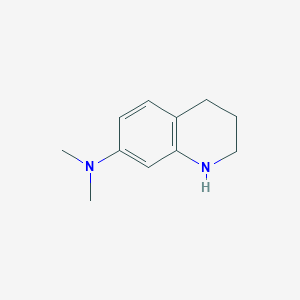
![2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13262075.png)
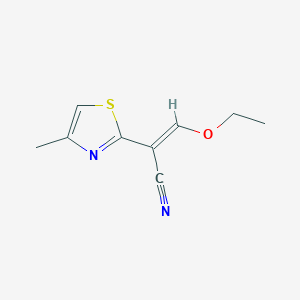
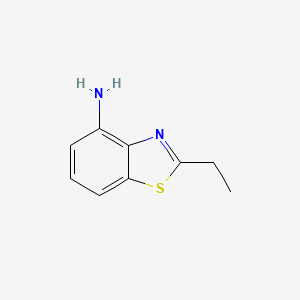
![2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13262101.png)

![1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13262112.png)
